N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Description
This compound features a 1,3-benzothiazol-2-ylidene core with two methanesulfonyl groups at positions 4 (on the benzamide moiety) and 6 (on the benzothiazole ring). The Z-configuration at the C=N bond is stabilized by conjugation with the aromatic system. Methanesulfonyl groups enhance polarity and may influence bioavailability or target binding.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S3/c1-4-28-12-11-22-17-10-9-16(31(3,26)27)13-18(17)29-20(22)21-19(23)14-5-7-15(8-6-14)30(2,24)25/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNHKCQIXOJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .
Scientific Research Applications
Chemistry
In organic chemistry, N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions such as oxidation, reduction, and substitution reactions .
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Antifungal Properties : Shows effectiveness against fungal infections.
- Anticancer Potential : Research indicates that it may inhibit cancer cell growth by targeting specific pathways involved in cell division .
Medicine
In the medical field, this compound is being explored for its therapeutic applications:
- Drug Development : Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing new medications.
- Disease Treatment : Preliminary studies suggest potential uses in treating conditions like cancer and infectious diseases .
Industry
The compound is also utilized in industrial applications:
- Specialty Chemicals Production : Used in the manufacturing of various specialty chemicals.
- Pharmaceuticals : Plays a role in developing new pharmaceutical agents.
- Agrochemicals : Investigated for its potential use in agricultural products .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of certain cancer cell lines in vitro by inducing apoptosis .
- Antimicrobial Efficacy : Research has shown that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Synthesis Optimization : Researchers have developed optimized synthetic routes that enhance yield and reduce production costs, making it more viable for commercial applications .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from the International Journal of Molecular Sciences (2014)
Compounds [10–15] in are S-alkylated 1,2,4-triazole derivatives with sulfonylphenyl and fluorophenyl substituents. Key comparisons:
- Core Structure: The target compound uses a benzothiazol-2-ylidene scaffold, while [10–15] employ 1,2,4-triazole cores.
- Functional Groups: Both classes feature sulfonyl groups, but the target compound has two methanesulfonyl groups, whereas [10–15] include 4-X-phenylsulfonyl (X = H, Cl, Br) and fluoroacetophenone moieties. The electron-withdrawing nature of methanesulfonyl may increase metabolic stability relative to halogenated phenylsulfonyl groups .
- Spectral Data :
- IR : The target’s methanesulfonyl groups likely show νS=O stretches near 1150–1300 cm⁻¹, similar to sulfonyl bands in [10–15] (1243–1258 cm⁻¹ for C=S).
- NMR : The benzothiazole protons in the target would resonate downfield (δ 7.5–8.5 ppm) compared to triazole protons in [10–15] (δ 6.5–7.5 ppm) due to aromatic deshielding .
Benzothiazole Derivatives from ECHEMI ()
The compound 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide shares a benzothiazol-2-ylidene backbone but differs in substituents:
- Sulfonamide vs. Methanesulfonyl : The ECHEMI compound has a benzyl(methyl)sulfamoyl group, which is less polar than the methanesulfonyl groups in the target. This difference could reduce aqueous solubility but improve membrane permeability.
- Pharmacological Implications : The ECHEMI compound’s ZINC ID (ZINC100821049) suggests drug-like properties, while the target’s dual methanesulfonyl groups may enhance binding to sulfonyl-sensitive targets (e.g., kinases or proteases) .
Benzoate Esters from Molecules (2011) ()
Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) differ significantly:
- Core and Functionalization : I-6373 uses a benzoate ester with a phenethylthio group, lacking the benzothiazole or triazole heterocycles. The thioether linkage may confer different metabolic stability compared to sulfonyl groups.
- Biological Relevance : Phenethylthio/isoxazole moieties in I-6373 could target enzymes like cyclooxygenase, whereas the target compound’s benzothiazole core is common in kinase inhibitors .
Data Tables
Table 1: Structural and Functional Group Comparison
*Estimated based on typical methanesulfonyl IR stretches.
Research Findings and Implications
- Bioactivity : The target compound’s dual methanesulfonyl groups may enhance binding to ATP pockets in kinases, similar to sulfonamide-based inhibitors .
- Solubility vs. Permeability : Compared to the ECHEMI compound, the target’s higher polarity could improve aqueous solubility but reduce blood-brain barrier penetration.
- Synthetic Challenges : Introducing the 2-ethoxyethyl group without side reactions (e.g., O-alkylation) would require careful optimization, as seen in S-alkylation strategies for triazoles .
Biological Activity
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzothiazole ring, ethoxyethyl group, and methanesulfonylbenzamide moiety. The synthesis typically involves multi-step reactions that include:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of Functional Groups : The ethoxyethyl and methanesulfonyl groups are introduced through specific coupling reactions.
- Final Product Isolation : Purification techniques such as recrystallization or chromatography are utilized to achieve the desired compound purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function through:
- Enzyme Inhibition : By binding to active sites of specific enzymes, it can modulate their activity, which is crucial in biochemical pathways.
- Receptor Interaction : The compound may also interact with cellular receptors, influencing signaling pathways related to inflammation and cell proliferation .
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 10.7 to 21.4 μmol/mL against various bacterial strains .
- Antifungal Activity : Effective against multiple fungal species with varying degrees of potency.
Anti-inflammatory and Anticancer Activities
Studies have explored the anti-inflammatory properties of this compound. It has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases. Additionally, preliminary studies indicate possible anticancer effects, with some derivatives exhibiting cytotoxicity towards cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzothiazole derivatives against common pathogens. The results indicated that certain compounds had potent activity comparable to standard antibiotics .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of similar compounds in animal models. The findings suggested significant reductions in inflammatory markers following treatment with these compounds .
Research Findings Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | MIC values between 10.7 - 21.4 μmol/mL |
| Antifungal Activity | Effective against multiple fungal strains |
| Anti-inflammatory | Reduced inflammation markers in vitro |
| Anticancer Activity | Cytotoxic effects on breast and liver cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
